molecular formula C12H12N2O2 B8458538 4-(2-Methoxypyridin-4-yloxy)benzenamine

4-(2-Methoxypyridin-4-yloxy)benzenamine

Cat. No. B8458538
M. Wt: 216.24 g/mol
InChI Key: OQAGIFHYFPUEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652022B2

Procedure details

Hydrogenation of 2-methoxy-4-(4-nitro-phenoxy)pyridine (Stage 92.2; 0.12 g, 0.5 mmol) in AcOEt (10 ml) in the presence of Raney Nickel (20 mg) affords after filtration and concentration of the filtrate the title compound: 1H-NMR (CDCl3): 7.97 (d, 1H), 6.86 (d, 2H), 6.67 (d, 2H), 6.48 (d, 1H), 6.13 (s, 1H), 3.89 (s, H3CO), 3.70 (s, H2N).
Name
2-methoxy-4-(4-nitro-phenoxy)pyridine
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH:6]=[CH:5][N:4]=1>CCOC(C)=O.[Ni]>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][C:7]2[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
2-methoxy-4-(4-nitro-phenoxy)pyridine
Quantity
0.12 g
Type
reactant
Smiles
COC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
20 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after filtration and concentration of the filtrate the title compound

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OC2=CC(=NC=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.